3-Allyloxy-4-methoxyphenylZinc bromide
Description
3-Allyloxy-4-methoxyphenyl Zinc bromide is an organozinc reagent characterized by a phenyl ring substituted with allyloxy (–O–CH₂–CH=CH₂) and methoxy (–O–CH₃) groups at the 3- and 4-positions, respectively, coordinated to a zinc bromide moiety. Such aryl zinc bromides are pivotal intermediates in organic synthesis, particularly in cross-coupling reactions (e.g., Negishi coupling), where their stability and reactivity are influenced by electronic and steric effects of substituents.
Properties
Molecular Formula |
C10H11BrO2Zn |
|---|---|
Molecular Weight |
308.5 g/mol |
IUPAC Name |
bromozinc(1+);1-methoxy-2-prop-2-enoxybenzene-4-ide |
InChI |
InChI=1S/C10H11O2.BrH.Zn/c1-3-8-12-10-7-5-4-6-9(10)11-2;;/h3-4,6-7H,1,8H2,2H3;1H;/q-1;;+2/p-1 |
InChI Key |
NKQPSTNCHHSWFM-UHFFFAOYSA-M |
Canonical SMILES |
COC1=C(C=[C-]C=C1)OCC=C.[Zn+]Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-allyloxy-4-methoxyphenylzinc bromide typically involves the reaction of 3-allyloxy-4-methoxyphenyl bromide with zinc dust in the presence of a suitable solvent, such as tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
3-allyloxy-4-methoxyphenyl bromide+Zn→3-allyloxy-4-methoxyphenylzinc bromide
Industrial Production Methods
In an industrial setting, the production of 3-allyloxy-4-methoxyphenylzinc bromide involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, solvent volume, and reaction time to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Allyloxy-4-methoxyphenylzinc bromide undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenols or quinones.
Reduction: It can be reduced to form the corresponding hydrocarbons.
Substitution: The zinc bromide moiety can be substituted with other nucleophiles in cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Palladium or nickel catalysts are often employed in cross-coupling reactions, with conditions varying depending on the specific reaction.
Major Products Formed
Oxidation: Phenols or quinones.
Reduction: Hydrocarbons.
Substitution: Various substituted aromatic compounds, depending on the nucleophile used.
Scientific Research Applications
3-Allyloxy-4-methoxyphenylzinc bromide is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of fine chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 3-allyloxy-4-methoxyphenylzinc bromide involves its role as a nucleophilic reagent in cross-coupling reactions. The zinc atom coordinates with the bromide, forming a reactive intermediate that can undergo nucleophilic attack on electrophilic centers. This process is facilitated by the presence of palladium or nickel catalysts, which help to activate the electrophile and promote the coupling reaction.
Comparison with Similar Compounds
Table 1: Structural Comparison of Brominated Compounds
Reactivity Profiles
The reactivity of 3-Allyloxy-4-methoxyphenyl Zinc Bromide is anticipated to differ from ionic bromides like 2-[(naphthalen-2-yl)methyl]isothiouronium bromide , which participates in anion-exchange reactions via charge-assisted hydrogen bonds . In contrast, the zinc reagent undergoes transmetallation or coupling reactions. The allyloxy group may enable subsequent cycloadditions or polymerizations, a feature absent in methoxy-only analogues. Compared to triazine-based bromides (e.g., compound 5l), which exhibit planar rigidity for π-π interactions, the zinc reagent’s aryl-zinc bond offers greater versatility in forming carbon–carbon bonds .
Table 2: Reactivity Comparison
| Compound | Key Reactivity | Applications |
|---|---|---|
| 3-Allyloxy-4-methoxyphenyl ZnBr | Negishi coupling, transmetallation | Synthesis of biaryls, allylated aromatics |
| 2-[(Naphthalen-2-yl)methyl]isothiouronium Br | Anion exchange, crystal engineering | Supramolecular assemblies |
| Triazine derivative (5l) | Nucleophilic substitution, hydrogen bonding | Pharmaceuticals, agrochemicals |
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